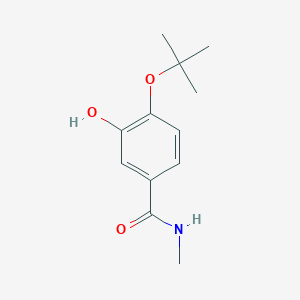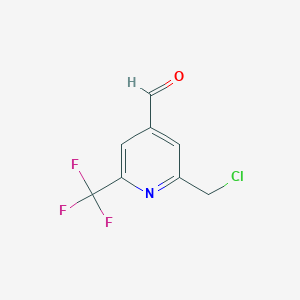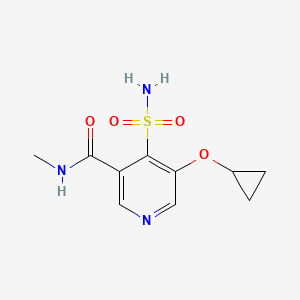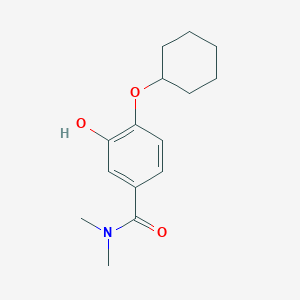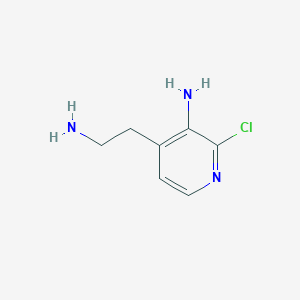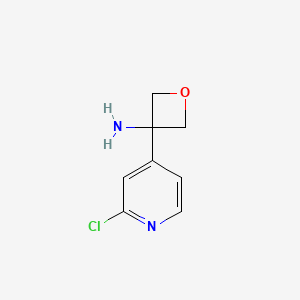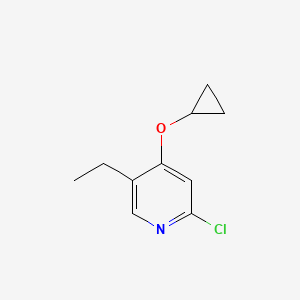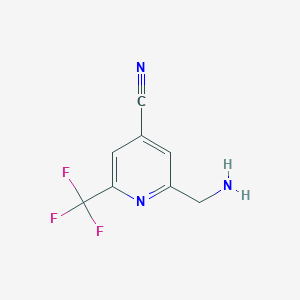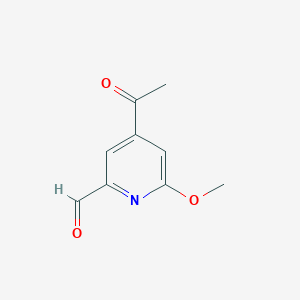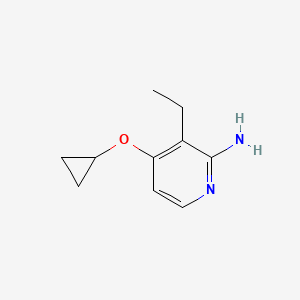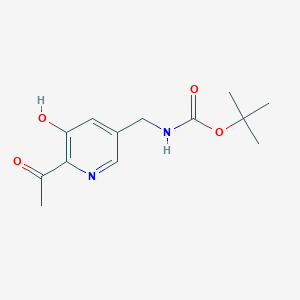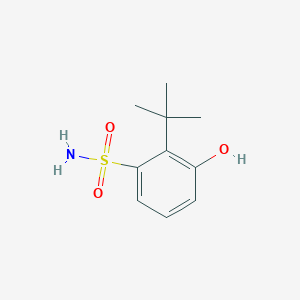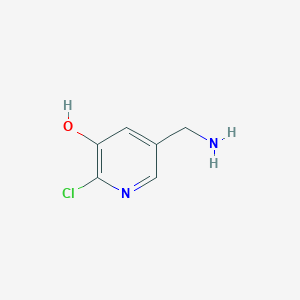
5-(Aminomethyl)-2-chloropyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom This compound is characterized by the presence of an aminomethyl group at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-OL with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through a Mannich reaction mechanism, where the aminomethyl group is introduced at the 5-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 5-(Aminomethyl)-2-chloropyridin-3-one.
Reduction: Formation of 5-(Aminomethyl)-2-chloropyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and hydroxyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridin-3-OL: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.
5-(Aminomethyl)pyridin-3-OL: Lacks the chlorine atom, which may affect its binding properties and reactivity.
5-(Aminomethyl)-2-methylpyridin-3-OL: The presence of a methyl group instead of a chlorine atom can lead to variations in its chemical and biological properties.
Uniqueness
5-(Aminomethyl)-2-chloropyridin-3-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the aminomethyl and chlorine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
5-(aminomethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(10)1-4(2-8)3-9-6/h1,3,10H,2,8H2 |
InChI Key |
HHNSZGYWFMXGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


